N-(1-benzyl-4-cyanopiperidin-4-yl)-3-(pyrimidin-4-yl)propanamide
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Overview
Description
N-(1-benzyl-4-cyanopiperidin-4-yl)-3-(pyrimidin-4-yl)propanamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a benzyl group attached to a piperidine ring, which is further substituted with a cyano group and a pyrimidinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-4-cyanopiperidin-4-yl)-3-(pyrimidin-4-yl)propanamide typically involves multiple steps, starting with the formation of the piperidine ring. The pyrimidinyl moiety can be introduced through a nucleophilic substitution reaction involving a pyrimidinyl halide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(1-benzyl-4-cyanopiperidin-4-yl)-3-(pyrimidin-4-yl)propanamide can be used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties can be harnessed for various applications, including coatings, adhesives, and other specialized products.
Mechanism of Action
The mechanism by which N-(1-benzyl-4-cyanopiperidin-4-yl)-3-(pyrimidin-4-yl)propanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-anilino-1-benzylpiperidine-4-carbonitrile
1-benzyl-4-(phenylamino)piperidine-4-carbonitrile
4-(phenylamino)-1-benzyl-4-piperidinecarbonitrile
Uniqueness: N-(1-benzyl-4-cyanopiperidin-4-yl)-3-(pyrimidin-4-yl)propanamide stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in ways that are distinct from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-(1-benzyl-4-cyanopiperidin-4-yl)-3-pyrimidin-4-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c21-15-20(24-19(26)7-6-18-8-11-22-16-23-18)9-12-25(13-10-20)14-17-4-2-1-3-5-17/h1-5,8,11,16H,6-7,9-10,12-14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSSHZAZKJCSJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)NC(=O)CCC2=NC=NC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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